4-Butoxy-3,5-dimethylbenzoic acid

Übersicht

Beschreibung

4-Butoxy-3,5-dimethylbenzoic acid is a chemical compound with the molecular weight of 222.28 . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

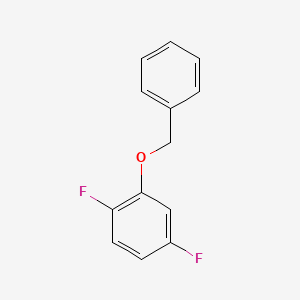

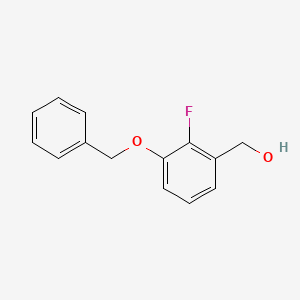

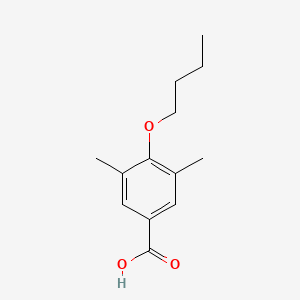

The InChI code for this compound is1S/C13H18O3/c1-4-5-6-16-12-9 (2)7-11 (13 (14)15)8-10 (12)3/h7-8H,4-6H2,1-3H3, (H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

4-Butoxy-3,5-dimethylbenzoic acid has been widely used in scientific research due to its wide range of biological activities. It has been used as a potential therapeutic agent in the treatment of various diseases, including cancer, diabetes, hypertension, and Alzheimer’s disease. It has also been used as an antioxidant and anti-inflammatory agent. Additionally, this compound has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

Wirkmechanismus

The exact mechanism of action of 4-Butoxy-3,5-dimethylbenzoic acid is not yet fully understood. However, it is believed to interact with several cellular targets, including the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine.

Biochemical and Physiological Effects

This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Furthermore, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

4-Butoxy-3,5-dimethylbenzoic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, this compound is relatively stable and can be stored for extended periods of time. Furthermore, this compound is water-soluble and can be easily dissolved in aqueous solutions.

However, there are several limitations of using this compound in laboratory experiments. One of the main limitations is its low solubility in organic solvents. Additionally, this compound has a relatively low bioavailability and is rapidly metabolized in the body. Furthermore, this compound can be toxic in high concentrations and should be handled with caution.

Zukünftige Richtungen

There are several potential future directions for 4-Butoxy-3,5-dimethylbenzoic acid. One of the main areas of research is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to understand the exact mechanism of action of this compound and its effects on various biological targets. Furthermore, more research is needed to investigate the potential therapeutic applications of this compound, including its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research is needed to investigate the potential side effects of this compound in humans and animals.

Safety and Hazards

The safety information for 4-Butoxy-3,5-dimethylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-butoxy-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCYTSVIPLKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.